ethyl N-[8-(benzhydrylamino)-2-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate
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Overview
Description
Ethyl N-[8-(benzhydrylamino)-2-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate is a complex organic compound with a molecular formula of C41H41N5O8 and a molecular weight of 731.793 g/mol This compound is characterized by its intricate structure, which includes a pyrido[2,3-b]pyrazine core, benzhydrylamino group, and trimethoxyphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[8-(benzhydrylamino)-2-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate involves multiple steps, starting with the preparation of the pyrido[2,3-b]pyrazine core. This core is typically synthesized through a series of condensation reactions involving appropriate precursors. The benzhydrylamino group is then introduced via nucleophilic substitution reactions, followed by the attachment of the trimethoxyphenyl group through electrophilic aromatic substitution .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, pressure, and reaction time. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[8-(benzhydrylamino)-2-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl N-[8-(benzhydrylamino)-2-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl N-[8-(benzhydrylamino)-2-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-[8-(diphenylmethyl)amino]-2,3-bis(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-ylcarbamate
- Ethyl N-[8-(benzhydrylamino)-2-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate
Uniqueness
This compound stands out due to its unique combination of functional groups and structural features.
Properties
CAS No. |
28649-06-1 |
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Molecular Formula |
C32H31N5O5 |
Molecular Weight |
565.6 g/mol |
IUPAC Name |
ethyl N-[8-(benzhydrylamino)-2-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate |
InChI |
InChI=1S/C32H31N5O5/c1-5-42-32(38)37-27-18-23(34-28(20-12-8-6-9-13-20)21-14-10-7-11-15-21)29-31(36-27)33-19-24(35-29)22-16-25(39-2)30(41-4)26(17-22)40-3/h6-19,28H,5H2,1-4H3,(H2,33,34,36,37,38) |
InChI Key |
WWMOGLNQVHHEOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC2=NC=C(N=C2C(=C1)NC(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=C(C(=C5)OC)OC)OC |
Origin of Product |
United States |
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